molecular formula C3H5ClO2 B052281 Chloromethyl acetate CAS No. 625-56-9

Chloromethyl acetate

Cat. No.: B052281
CAS No.: 625-56-9
M. Wt: 108.52 g/mol
InChI Key: SMJYMSAPPGLBAR-UHFFFAOYSA-N
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Description

Chloromethyl acetate is an organic compound with the molecular formula C3H5ClO2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester and a chloromethyl group, making it a valuable reagent in various chemical processes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl acetate can be synthesized through several methods. One common method involves the reaction of acetyl chloride with paraformaldehyde in the presence of anhydrous zinc chloride as a catalyst. The reaction is carried out under an inert atmosphere, typically argon, at temperatures ranging from 0°C to 90°C. The reaction mixture is then warmed to room temperature and stirred for an hour before being heated to 90°C for 18 hours. The product is obtained with a high yield of 94% .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are crucial due to the compound’s reactivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and chloromethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Acetic acid and chloromethanol.

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chloromethyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Chloromethyl acetate can be compared with other similar compounds, such as:

This compound is unique due to its combination of ester and chloromethyl functionalities, providing versatility in various chemical reactions and applications.

Biological Activity

Chloromethyl acetate (CMA), with the chemical formula C3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2 and CAS Number 625-56-9, is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

This compound is synthesized primarily from acetyl chloride and formaldehyde in the presence of a catalyst such as zinc(II) chloride. The typical reaction conditions involve an inert atmosphere and a temperature range from 0 to 90 degrees Celsius over a period of approximately 19 hours, yielding a product with a molecular weight of 108.52 g/mol .

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that CMA possesses antimicrobial activity against several bacterial strains.
  • Cytotoxicity : Research has suggested that this compound may exhibit cytotoxic effects, which could be leveraged in cancer treatment contexts.

Antimicrobial Activity

This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed in various studies:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus16
Klebsiella pneumoniae32
Pseudomonas aeruginosa64
E. coli (resistant strain)128

These results indicate that this compound can inhibit the growth of various pathogenic bacteria, although higher concentrations are required for resistant strains.

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated using different cell lines. A study assessed its impact on HeLa cells (cervical cancer) and primary mouse fibroblasts. The findings revealed that CMA exhibited significant cytotoxicity at concentrations exceeding 50 µM, with IC50 values indicating moderate toxicity compared to standard chemotherapeutic agents .

The biological activity of this compound is believed to be linked to its ability to alkylate nucleophilic sites in biomolecules, leading to disruption of cellular processes. This mechanism is similar to that observed in other alkylating agents used in chemotherapy. Further studies are required to elucidate the precise pathways through which CMA exerts its effects on microbial and cancerous cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antibacterial Development : A derivative of CMA was synthesized and tested against multi-drug resistant bacterial strains, showing promising results in inhibiting bacterial growth while exhibiting low cytotoxicity towards mammalian cells .
  • Cancer Treatment : In vitro studies demonstrated that this compound derivatives could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .
  • Environmental Impact : Research into the environmental persistence and toxicity of this compound indicates that it poses risks to aquatic life, necessitating careful handling and regulation .

Properties

IUPAC Name

chloromethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYMSAPPGLBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211544
Record name Chloromethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-56-9
Record name Chloromethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between chloromethyl acetate, PON1, and stroke outcomes?

A2: Research suggests that in acute ischemic stroke (AIS), there’s a decrease in PON1's CMPAase activity alongside increased lipid peroxidation [, ]. This implies a weakened defense against oxidative stress, which contributes to worse outcomes following a stroke. Individuals with specific PON1 gene variants (like the PON1 RR variant) demonstrate better protection against lipid peroxidation and tend to have milder strokes [].

Q2: Can you elaborate on the role of lipid peroxidation and antioxidants in stroke?

A3: During a stroke, reduced blood flow leads to oxygen deprivation in brain cells. This triggers a cascade of events, including increased production of reactive oxygen species (ROS) which damage cell components like lipids. This process, known as lipid peroxidation, further exacerbates cell damage [, ]. Antioxidants, like those associated with PON1 activity, neutralize these harmful ROS, providing a protective effect against the damaging effects of oxidative stress.

Q3: Aside from PON1 studies, how else is this compound utilized in research?

A4: this compound is primarily employed as a reagent in organic synthesis [, , ]. One example is its use in synthesizing stereoisomers of the antimicrobial drug secnidazole []. It's also used in creating various substituted tetrazole-5-thiol derivatives, some of which exhibit antibacterial properties []. Another application is its role in a novel synthetic method for producing 2-fluorodimethyl malonate, a valuable compound in organic chemistry [].

Q4: Are there any known safety concerns regarding this compound?

A4: While specific toxicity data for this compound might be limited, it's essential to handle it with caution as it's a reactive chemical. Always consult appropriate safety data sheets (SDS) and follow recommended handling procedures when working with this compound in a laboratory or industrial setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.